Methyl 5-methyl-1H-indole-4-carboxylate
CAS No.:
Cat. No.: VC15981799
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NO2 |
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Molecular Weight | 189.21 g/mol |
IUPAC Name | methyl 5-methyl-1H-indole-4-carboxylate |
Standard InChI | InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-6-12-9)10(7)11(13)14-2/h3-6,12H,1-2H3 |
Standard InChI Key | FYDCGEJGFYPSPA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(C=C1)NC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 5-methyl-1H-indole-4-carboxylate belongs to the indole family, a class of heterocyclic compounds renowned for their prevalence in natural products and pharmaceuticals. Its IUPAC name, methyl 5-methyl-1H-indole-4-carboxylate, reflects the substitution pattern: a methyl group at position 5 and a methoxycarbonyl group at position 4 . The SMILES notation provides a precise representation of its structure, highlighting the fused bicyclic system and functional groups .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 189.21 g/mol | |
CAS Number | 1360902-02-08 | |
Purity | 97% | |
Boiling/Melting Points | Not reported |
The absence of reported melting and boiling points in available literature underscores the need for further experimental characterization .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of methyl 5-methyl-1H-indole-4-carboxylate typically begins with functionalization of the indole nucleus. While detailed protocols are scarce, analogous routes for related indole esters suggest a multi-step approach:
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Indole Ring Formation: Starting from substituted anilines, cyclization via the Fischer indole synthesis or transition-metal-catalyzed coupling generates the indole core .
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Esterification: Carboxylic acid intermediates are treated with methanol under acidic conditions (e.g., ) to yield the methyl ester.
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Methylation: Selective methylation at the 5-position may employ methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial-scale production likely optimizes these steps using continuous-flow reactors to enhance yield and purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (-NMR) of methyl 5-methyl-1H-indole-4-carboxylate is expected to exhibit:
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A singlet at 3.9 ppm for the methoxy group ().
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Aromatic protons in the indole ring between 6.5–8.0 ppm, with splitting patterns reflecting substituent effects.
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A methyl group resonance at 2.4 ppm for the 5-position .
Carbon-13 (-NMR) would confirm the ester carbonyl at 165–170 ppm and aromatic carbons in the 110–140 ppm range.
Infrared (IR) Spectroscopy
Key IR absorptions include:
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at ~1700 cm for the ester group.
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(indole) at ~3400 cm.
Industrial and Research Applications
Pharmaceutical Intermediate
Methyl 5-methyl-1H-indole-4-carboxylate serves as a precursor in synthesizing kinase inhibitors and antiviral agents . Its substitution pattern allows regioselective modifications, enabling drug candidates with improved potency.
Material Science
In polymer chemistry, the indole core’s aromaticity and functional groups facilitate incorporation into conductive materials and coatings .
Table 2: Comparative Analysis of Indole Carboxylates
Challenges and Future Directions
Current limitations include sparse pharmacokinetic data and scalability issues in synthesis. Future research should prioritize:
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